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Executive Summary

Cinnamyl anthranilate, a synthetic flavoring agent previously used to impart grape and cherry
notes in various food products, has been prohibited from use in human food by major
regulatory bodies worldwide. This decision was primarily driven by findings from long-term
carcinogenicity studies conducted by the U.S. National Toxicology Program (NTP), which
demonstrated clear evidence of carcinogenic activity in B6C3F1 mice, specifically the induction
of hepatocellular carcinomas. While the evidence in rats was less definitive, the potential risk to
human health led to a ban by the U.S. Food and Drug Administration (FDA) in 1985. The Joint
FAO/WHO Expert Committee on Food Additives (JECFA) also recommends against its use in
food. This technical guide provides an in-depth overview of the regulatory history, the pivotal
experimental data that led to its prohibition, and the proposed mechanistic basis for its
carcinogenicity.

Regulatory Status and History

Cinnamyl anthranilate (CAS Reg. No. 87-29-6) was formerly listed as a Generally
Recognized As Safe (GRAS) substance for use as a flavoring agent in foods such as non-
alcoholic beverages, ice cream, candy, baked goods, and chewing gum.[1][2] HoweVer, based
on the findings of carcinogenicity in animal studies, its regulatory status was re-evaluated.
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In the United States, the FDA prohibited the use of cinnamyl anthranilate as a food additive, a
decision codified in the Code of Federal Regulations (21 CFR 189.113).[3][4] The order was
published in the Federal Register on October 23, 1985, rendering any food containing added
cinnamyl anthranilate to be deemed adulterated.[3]

Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated
cinnamyl anthranilate and in 1981 recommended that it should not be used as a food
additive.[2][5] This recommendation was based on the available toxicological data.
Consequently, its use in food products is not permitted in many jurisdictions, including Canada
and Europe.[6]

Carcinogenicity Bioassays

The primary evidence for the carcinogenicity of cinnamyl anthranilate comes from a long-term
bioassay conducted by the National Cancer Institute (NCI) and the National Toxicology
Program (NTP), detailed in technical report TR-196.[7]

Experimental Protocol: NCI/NTP TR-196 Bioassay

o Test Substance: Cinnamyl anthranilate
» Animal Species and Strain:
o Fischer 344 (F344) rats
o B6C3F1 mice
e Group Size: 50 male and 50 female animals per dose group and for controls.

» Administration Route: Dietary administration. The test chemical was incorporated into the
standard animal feed.

e Dose Levels:
o Control: 0 ppm (basal diet)

o Low Dose: 15,000 ppm
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o High Dose: 30,000 ppm

o Duration of Exposure: 103 weeks, followed by a 2-3 week observation period.

e Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour
light/dark cycle. The diet and water were available ad libitum.

» Necropsy and Histopathology: All animals that died or were sacrificed at the end of the study
underwent a complete necropsy. Tissues from all major organs were collected, preserved in
10% neutral buffered formalin, embedded in paraffin, sectioned, stained with hematoxylin
and eosin, and examined microscopically by a pathologist.

 Statistical Analysis: The incidence of neoplasms was analyzed using the Poly-k test, a
survival-adjusted method, to account for differences in survival among the groups. Pairwise
comparisons between dosed and control groups were also performed.

Summary of Carcinogenicity Findings

The results of the NTP bioassay provided clear evidence of the carcinogenic potential of
cinnamyl anthranilate in mice and some evidence in male rats.

Table 1: Incidence of Hepatocellular Tumors in B6C3F1 Mice

Incidence of
Sex Dose Level (ppm) Hepatocellular Carcinomas
or Adenomas

Male 0 (Control) 6/48
15,000 7/50

30,000 12/47

Female 0 (Contral) 1/50
15,000 8/49

30,000 14/49

Source: National Cancer Institute, 1980
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Table 2: Incidence of Pancreatic and Renal Tumors in Male F344 Rats

Tumor Type Dose Level (ppm) Incidence

Pancreatic Acinar-Cell

] 0 (Control) 0/50

Adenoma or Carcinoma
15,000 3/50
30,000 3/49
Renal Cortex Adenoma or

) 0 (Control) 0/50
Adenocarcinoma
15,000 1/50
30,000 2/49

Source: National Cancer Institute, 1980

In B6C3F1 mice of both sexes, there was a statistically significant, dose-related increase in the
incidence of hepatocellular carcinomas.[3][6] In male F344 rats, there was a low but statistically
significant incidence of acinar-cell tumors of the pancreas and adenomas or adenocarcinomas

of the renal cortex.[3] No significant increase in tumors was observed in female F344 rats.[3]

Metabolism and Proposed Mechanism of
Carcinogenicity

The species-specific carcinogenic effects of cinnamyl anthranilate are linked to differences in
its metabolism.

Metabolic Pathway

Cinnamyl anthranilate is primarily metabolized via hydrolysis to cinnamyl alcohol and
anthranilic acid. Cinnamyl alcohol is further oxidized to cinnamic acid and then to benzoic acid,
which is ultimately excreted as hippuric acid.

Metabolic pathway of cinnamyl anthranilate.
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Mechanism of Carcinogenicity in Mice: Peroxisome
Proliferation

Studies have shown that at high doses in mice, the hydrolysis of cinnamyl anthranilate
becomes saturated. This leads to the systemic circulation of the intact ester, which has been
identified as a peroxisome proliferator in this species.[1] Peroxisome proliferators are a class of
chemicals that induce the proliferation of peroxisomes, cellular organelles involved in lipid
metabolism, in the liver of rodents. This sustained peroxisome proliferation is associated with
an increase in hepatocellular proliferation and oxidative stress, which are believed to be key
events in the development of liver tumors in mice.[8] In contrast, rats and humans metabolize
cinnamyl anthranilate more efficiently, even at high doses, preventing the systemic exposure
to the intact ester and the subsequent peroxisome proliferation.[1] This species-specific
difference in metabolism and peroxisome proliferation provides a plausible explanation for the
observed hepatocarcinogenicity in mice but not in rats or its predicted low risk in humans.[8]
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Proposed mechanism of cinnamyl anthranilate-induced hepatocarcinogenesis in mice.

Genotoxicity Studies

A battery of short-term tests was conducted to evaluate the genotoxic potential of cinnamyl

anthranilate. The results were largely negative, suggesting that the compound is not a direct-

acting mutagen.

Summary of Genotoxicity Data
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Table 3: Genotoxicity of Cinnamyl Anthranilate

Assay Test System Results

Gene Mutation

Ames Test Salmonella typhimurium Negative

Mouse Lymphoma Assay L5178Y cells Positive

Chromosomal Aberrations

In vitro Chromosomal Chinese Hamster Ovary (CHO) ]
] Negative
Aberration cells
Other
In vivo Sister Chromatid )
Negative
Exchange
In vitro Unscheduled DNA )
Rat hepatocytes Negative

Synthesis

Source: International Agency for Research on Cancer

The only notable positive result was in the mouse lymphoma assay, which can detect both
gene mutations and clastogenic events.[8] However, the overall weight of evidence from the
genotoxicity studies suggests that cinnamyl anthranilate is not a potent genotoxic agent, and
its carcinogenic effect is more likely mediated through a non-genotoxic mechanism, such as
peroxisome proliferation.[8]

Experimental Protocols for Key Genotoxicity Assays

o Ames Test (Bacterial Reverse Mutation Assay):

o Test Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and
without metabolic activation (S9 fraction from Aroclor-1254 induced rat liver).

o Procedure: The test compound was incubated with the bacterial strains in the presence
and absence of S9 mix. The number of revertant colonies (colonies that have regained the
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ability to synthesize histidine) was counted after incubation on a histidine-deficient
medium. A substance is considered mutagenic if it causes a dose-dependent increase in
the number of revertant colonies.

e Invitro Chromosomal Aberration Assay:
o Cell Line: Chinese Hamster Ovary (CHO) cells.

o Procedure: CHO cells were exposed to various concentrations of cinnamyl anthranilate
with and without S9 metabolic activation. Cells were harvested at metaphase, and
chromosomes were examined for structural aberrations (e.g., breaks, gaps, exchanges).

e Mouse Lymphoma Assay (L5178Y TK+/-):

o Cell Line: L5178Y mouse lymphoma cells heterozygous at the thymidine kinase (TK)
locus.

o Procedure: Cells were exposed to the test substance and then cultured in a medium
containing a selective agent (e.g., trifluorothymidine). Only cells that have lost TK activity
(mutated) can survive. The frequency of mutant colonies is determined.

Conclusion

The prohibition of cinnamyl anthranilate as a food additive is a clear example of regulatory
action taken in response to robust scientific evidence of carcinogenicity in animal models. The
in-depth toxicological data, particularly the long-term bioassay in mice, demonstrated a
significant risk that could not be dismissed. The subsequent elucidation of a plausible, non-
genotoxic mechanism of action involving species-specific metabolism and peroxisome
proliferation further strengthened the scientific basis for the regulatory decisions. For
researchers and professionals in drug development, the case of cinnamyl anthranilate serves
as a valuable case study in chemical carcinogenesis, the importance of understanding species-
specific metabolic pathways, and the critical role of comprehensive toxicological evaluation in
ensuring public health and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

